2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione
CAS No.: 83027-27-4
Cat. No.: VC18751861
Molecular Formula: C14H15ClN2O2
Molecular Weight: 278.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83027-27-4 |
|---|---|
| Molecular Formula | C14H15ClN2O2 |
| Molecular Weight | 278.73 g/mol |
| IUPAC Name | 2-chloro-3-[2-(dimethylamino)ethylamino]naphthalene-1,4-dione |
| Standard InChI | InChI=1S/C14H15ClN2O2/c1-17(2)8-7-16-12-11(15)13(18)9-5-3-4-6-10(9)14(12)19/h3-6,16H,7-8H2,1-2H3 |
| Standard InChI Key | ZEYYTNKEDFUTRS-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound’s core structure consists of a naphthalene ring system oxidized to a 1,4-dione (1,4-naphthoquinone), with two functional substituents:
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Chlorine atom at the 2-position, introducing electrophilic reactivity.
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2-Dimethylaminoethylamino group (-NH-CH2-CH2-N(CH3)2) at the 3-position, contributing basicity and potential hydrogen-bonding capacity.
The molecular formula is inferred as C14H16ClN2O2, with a molar mass of 294.74 g/mol (calculated from atomic weights). This distinguishes it from simpler analogs like 2-chloro-3-(dimethylamino)naphthalene-1,4-dione (C12H10ClNO2, 235.67 g/mol) , highlighting the impact of the ethyl spacer in the aminopropyl chain.
Spectroscopic and Computational Data
While experimental spectra are unavailable, computational predictions using density functional theory (DFT) suggest:
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IR absorption bands at 1670 cm⁻¹ (quinone C=O stretching) and 1250 cm⁻¹ (C-Cl stretching) .
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NMR shifts:
Synthetic Pathways and Optimization
Chlorination of Naphthalene
The foundational step for naphthoquinone derivatives involves chlorinating naphthalene to form 2,3-dichloro-1,4-naphthoquinone, as demonstrated in a 2002 patent . Key conditions include:
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Chlorination agent: Gaseous Cl2 in the presence of iodine catalyst at 115°C .
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Yield: 80% for 2,3-dichloro-1,4-naphthoquinone after recrystallization .
Amination via Nucleophilic Substitution
The dimethylaminoethylamino group is introduced through selective substitution of one chlorine atom. A 2014 patent outlines analogous amination reactions using tertiary amines under reflux conditions:
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Reaction setup:
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2,3-dichloro-1,4-naphthoquinone (1 eq) + 2-dimethylaminoethylamine (1.2 eq) in anhydrous DMF.
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Temperature: 80–100°C, 12–24 hours.
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Workup:
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Precipitation with ice-water, filtration, and purification via column chromatography (SiO2, CH2Cl2:MeOH 9:1).
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Challenges in Regioselectivity
The 3-position’s electronic environment (electron-deficient due to adjacent quinone carbonyls) favors nucleophilic attack, ensuring predominant substitution at this site. Competing reactions at the 2-position are mitigated by steric hindrance from the adjacent chlorine .
Physicochemical Properties
Thermodynamic and Solubility Profiles
Comparative data from structurally related compounds suggest:
Stability and Reactivity
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Thermal stability: Decomposes above 200°C, consistent with naphthoquinones .
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Photoreactivity: Susceptible to UV-induced degradation due to the quinone moiety’s π-conjugation .
Biological and Industrial Applications
Antimicrobial Activity
Chlorinated naphthoquinones disrupt microbial electron transport chains . Preliminary assays on analogs show MIC values of 8–16 µg/mL against Staphylococcus aureus .
Catalytic and Material Science Uses
The compound’s redox-active quinone core could serve as a ligand in transition-metal catalysts or as a charge carrier in organic batteries .
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